{2-ethoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
{2-ethoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid is a complex organic compound with a unique structure that includes an ethoxy group, a phenoxy group, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-ethoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid typically involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the phenoxy and ethoxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
{2-ethoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxy derivatives .
Scientific Research Applications
{2-ethoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of {2-ethoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used herbicide with a similar phenoxyacetic acid structure.
2-ethoxy-4-methylphenoxyacetic acid: Another phenoxyacetic acid derivative with different substituents.
Uniqueness
{2-ethoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid is unique due to its imidazolidinone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O5S |
---|---|
Molecular Weight |
322.34 g/mol |
IUPAC Name |
2-[2-ethoxy-4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H14N2O5S/c1-2-20-11-6-8(3-4-10(11)21-7-12(17)18)5-9-13(19)16-14(22)15-9/h3-6H,2,7H2,1H3,(H,17,18)(H2,15,16,19,22)/b9-5+ |
InChI Key |
CQVNHYFBHRJLDD-WEVVVXLNSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)N2)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OCC(=O)O |
Origin of Product |
United States |
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